molecular formula C18H18Cl2N8O B10953376 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10953376
M. Wt: 433.3 g/mol
InChI Key: AGYOJRRTADESPA-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing heterocycles. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

The synthetic routes for this compound involve the following steps:

    Step 1: Start with the synthesis of the pyrazole ring, which can be achieved through cyclization of appropriate precursors.

    Step 2: Introduce the imidazole moiety by reacting the pyrazole intermediate with an imidazole-containing reagent.

    Step 3: Finally, attach the pyrazolo[1,5-a]pyrimidine-3-carboxamide group to complete the compound.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For oxidation, consider using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction can be achieved with hydrazine or sodium borohydride. Substitution reactions may involve halogenation or nucleophilic substitution.

    Major Products: Depending on the reaction conditions, different derivatives of the compound can form.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Evaluate its potential as an antitumor, antibacterial, or antiviral agent.

    Industry: Consider applications in pharmaceuticals or materials science.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms fully.

Properties

Molecular Formula

C18H18Cl2N8O

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H18Cl2N8O/c1-4-27-10(2)11(7-23-27)14-5-6-21-17-12(8-24-28(14)17)18(29)22-9-13-15(19)16(20)26(3)25-13/h5-8H,4,9H2,1-3H3,(H,22,29)

InChI Key

AGYOJRRTADESPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=NN(C(=C4Cl)Cl)C)C

Origin of Product

United States

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